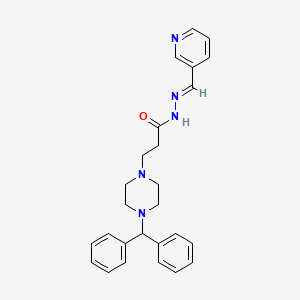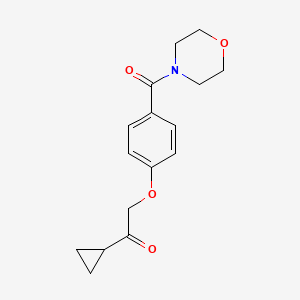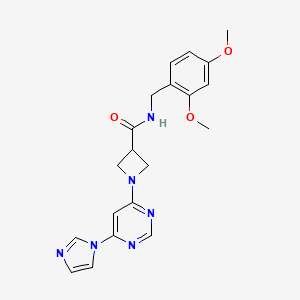![molecular formula C18H16ClN3OS B2484078 2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-46-3](/img/structure/B2484078.png)
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves efficient synthetic methodologies that exploit the reactivity of functional groups to construct new heterocycles. For instance, Mohamed et al. (2020) detailed the straightforward synthesis of a closely related compound, highlighting an efficient methodology for creating new heterocyclic compounds with potential insecticidal activity (Mohamed et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds often features complex interactions such as hydrogen bonds and π-π interactions. Mo et al. (2011) explored the molecular structure of a similar compound, revealing the presence of intermolecular N—H⋯N hydrogen bonds and C—H⋯π interactions, which contribute to the stability of the compound's crystalline structure (Mo et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving thiadiazoles include oxidative dimerization and cyclization processes. Takikawa et al. (1985) reported on the preparations of 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the versatility of thiadiazoles in chemical synthesis through various electrophilic reactions (Takikawa et al., 1985).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including their crystalline structure and conformation, play a crucial role in their chemical behavior and potential applications. The study by Mo et al. (2011) on the crystal structure of a related compound provides insights into the physical properties that influence the compound's stability and interactions (Mo et al., 2011).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are influenced by their molecular structure and functional groups. The reactivity and potential applications of these compounds are often studied through their chemical properties, including electrophilic reactions and cyclization processes, as demonstrated in the research by Takikawa et al. (1985) (Takikawa et al., 1985).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Thiadiazole derivatives, including compounds structurally related to 2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, are synthesized for various chemical studies. For example, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides demonstrates the chemical versatility of thiadiazole compounds (Takikawa et al., 1985). Additionally, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for the synthesis of novel heterocyclic compounds shows the potential for creating new compounds with insecticidal activity (Mohamed et al., 2020).
Biological Applications
- Thiadiazole derivatives are explored for their potential biological applications. For instance, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation for anticancer activity against various cancer cell lines highlight the therapeutic potential of these compounds (Ravinaik et al., 2021).
Material Science and Photophysical Properties
- The study of photophysical properties and synthesis of novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles indicates the applicability of thiadiazole derivatives in material science, particularly in the development of new fluorescent materials with potential applications in optical devices and sensors (Zhang et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of the compound “2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” are currently unknown. This compound is a derivative of benzamide , which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . .
Mode of Action
Benzamides, in general, can interact with various biological targets depending on their specific structure . The presence of the 2-chloro, 1,3,4-thiadiazol-2-yl, and 2,4,6-trimethylphenyl groups in this compound could potentially influence its interaction with its targets.
Biochemical Pathways
Benzamides can participate in various biochemical reactions, but the exact pathways depend on the specific structure of the compound and its biological targets .
Pharmacokinetics
The compound has a molecular weight of 273.75700, a density of 1.195g/cm3, and a boiling point of 327.8ºC at 760 mmHg . These properties could potentially influence its pharmacokinetics.
Result of Action
Given that it is a benzamide derivative, it could potentially have a wide range of effects depending on its specific targets and mode of action .
Propriétés
IUPAC Name |
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNNTJSEPJERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)

![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)

![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)


![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)





![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)